5-(Anilinomethyl)pyrimidine-2,4-diamine
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Overview
Description
5-(Anilinomethyl)pyrimidine-2,4-diamine is an organic compound belonging to the class of aminopyrimidines It consists of a pyrimidine ring substituted with an anilinomethyl group at the 5-position and amino groups at the 2- and 4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Anilinomethyl)pyrimidine-2,4-diamine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of substituted benzamidines with 2-benzylidenemalononitriles under mild conditions to yield the desired pyrimidine derivative . Another approach involves the use of a ZnCl₂-catalyzed three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
5-(Anilinomethyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups at the 2- and 4-positions can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-(Anilinomethyl)pyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and in the treatment of other diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 5-(Anilinomethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of DNA synthesis, disruption of cell signaling pathways, or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Similar structure with different substituents at the 5-position.
2,4-Diamino-5-[(2’-naphthylthio)methyl]furo[2,3-d]pyrimidine: Contains a furo[2,3-d]pyrimidine ring system.
5-Ethyl-6-((4-methoxybenzyl)thio)-N4-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine: Substituted pyrimidine with different functional groups.
Uniqueness
5-(Anilinomethyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the anilinomethyl group at the 5-position and amino groups at the 2- and 4-positions allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
651359-44-3 |
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Molecular Formula |
C11H13N5 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
5-(anilinomethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H13N5/c12-10-8(7-15-11(13)16-10)6-14-9-4-2-1-3-5-9/h1-5,7,14H,6H2,(H4,12,13,15,16) |
InChI Key |
CCQQSWGQEBMHHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CN=C(N=C2N)N |
Origin of Product |
United States |
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